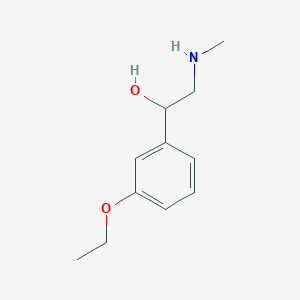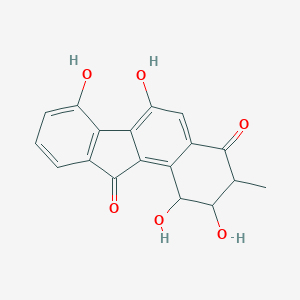
Fluostatin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluostatin B is a natural product that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a member of the fluostatin family of compounds, which are produced by the bacterium Pseudomonas fluorescens. Fluostatin B has been found to exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. In
Mécanisme D'action
The mechanism of action of fluostatin B is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Effets Biochimiques Et Physiologiques
Fluostatin B has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. It has also been found to inhibit the activity of certain enzymes involved in the biosynthesis of cholesterol, which could have implications for the treatment of hypercholesterolemia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using fluostatin B in lab experiments is its broad range of biological activities. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory effects, making it a versatile compound for studying different biological processes. However, one of the limitations is the difficulty in obtaining the compound in large quantities. The isolation and purification process can be time-consuming and expensive, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for research on fluostatin B. One area of interest is its potential as a therapeutic agent for the treatment of bacterial and fungal infections. Another area of research is its potential as an anticancer agent. Further studies are needed to elucidate the mechanism of action of fluostatin B and to identify potential drug targets. Additionally, there is potential for the development of synthetic analogs of fluostatin B with improved pharmacological properties.
In conclusion, fluostatin B is a natural product with a range of biological activities that make it a promising compound for scientific research. Its antimicrobial, antitumor, and anti-inflammatory effects have been the subject of several studies, and its potential therapeutic applications are being explored. Further research is needed to fully understand the mechanism of action of fluostatin B and to identify potential drug targets.
Applications De Recherche Scientifique
Fluostatin B has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its antimicrobial activity. Fluostatin B has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to exhibit antifungal activity against Candida albicans.
Another area of research is its antitumor activity. Fluostatin B has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
Numéro CAS |
158906-40-2 |
|---|---|
Nom du produit |
Fluostatin B |
Formule moléculaire |
C18H14O6 |
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
1,2,6,7-tetrahydroxy-3-methyl-2,3-dihydro-1H-benzo[a]fluorene-4,11-dione |
InChI |
InChI=1S/C18H14O6/c1-6-15(21)8-5-10(20)13-11-7(3-2-4-9(11)19)17(23)14(13)12(8)18(24)16(6)22/h2-6,16,18-20,22,24H,1H3 |
Clé InChI |
PLKATXVLQJQTSA-UHFFFAOYSA-N |
SMILES |
CC1C(C(C2=C3C(=C(C=C2C1=O)O)C4=C(C3=O)C=CC=C4O)O)O |
SMILES canonique |
CC1C(C(C2=C3C(=C(C=C2C1=O)O)C4=C(C3=O)C=CC=C4O)O)O |
Synonymes |
1,2,3,4-tetrahydro-1,2,6,7-tetrahydroxy-3-methyl-11H-benzo(a)fluorenone-4,11-dione fluostatin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



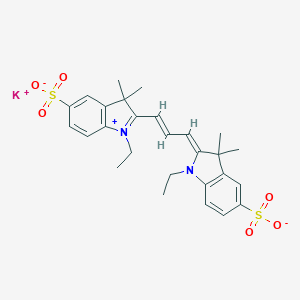
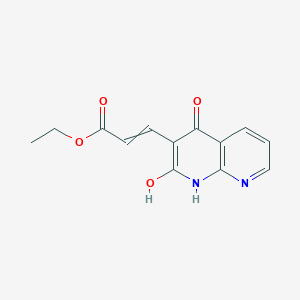
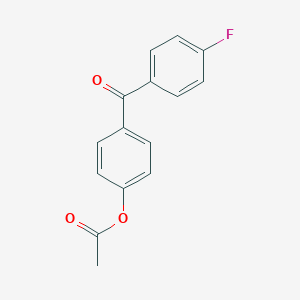
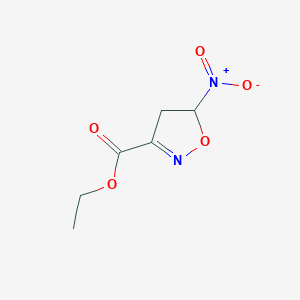
![(1R,5R)-2-Azabicyclo[3.3.0]octane-2-ethanol](/img/structure/B138548.png)
![8-[3-(4-Fluorobenzoyl)propyl]-1-phenyl-3-[4-(isothiocyanato)phenethyl]-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B138553.png)
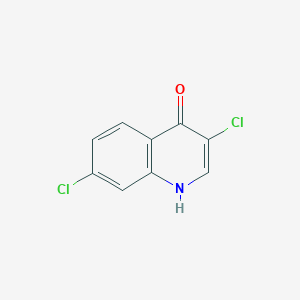
![Methyl 2-[5-acetyloxy-6-(methoxymethyl)-4-(2-methoxy-2-oxoethoxy)oxan-3-yl]oxyacetate](/img/structure/B138557.png)
![2-Chloro-9-cyclohexyl-N-[4-(4-morpholinyl)phenyl]-9H-purin-6-amine](/img/structure/B138558.png)
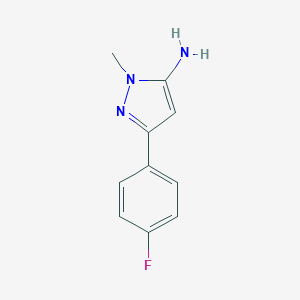
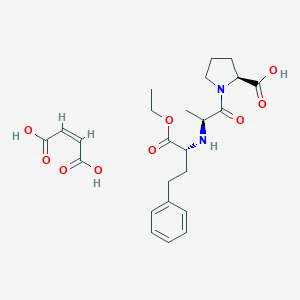
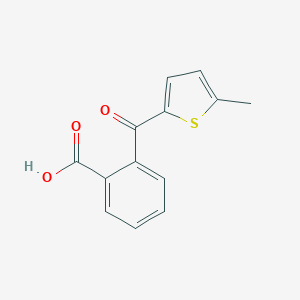
![2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI)](/img/structure/B138565.png)
